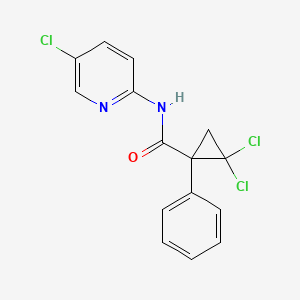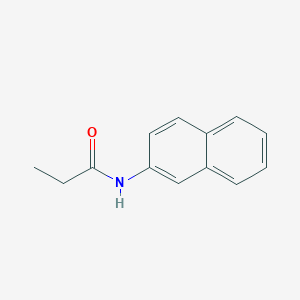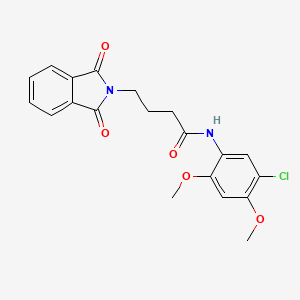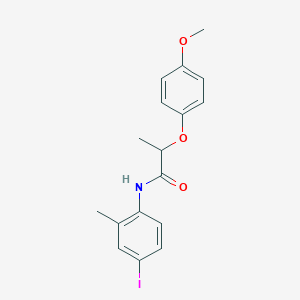
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide, also known as DCPA, is a widely used herbicide. This compound belongs to the cyclopropane carboxamide family of herbicides, which are known for their efficacy against a broad range of weeds. DCPA is a pre-emergent herbicide, which means that it is applied to soil before weed seeds germinate.
作用機序
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide inhibits the growth of weeds by interfering with the biosynthesis of carotenoids, which are essential pigments for photosynthesis. This compound inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This results in the accumulation of phytoene, which is toxic to the plant.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity to mammals, birds, and aquatic organisms. However, it can be toxic to some non-target plants. This compound has been shown to have a half-life of 30-60 days in soil, which means that it can persist in the environment for a significant period of time.
実験室実験の利点と制限
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide is widely used in laboratory experiments to study the effects of herbicides on plants. Its pre-emergent activity makes it a useful tool for studying the early stages of plant development. However, this compound has some limitations in laboratory experiments. Its persistence in soil can make it difficult to control experimental conditions. In addition, its mode of action may not be representative of other herbicides, which can limit its usefulness in certain studies.
将来の方向性
There are several areas of future research for 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide. One area of interest is the development of new formulations that reduce its persistence in soil. Another area of interest is the study of its potential as an antifungal agent. Finally, there is a need for more studies on the potential effects of this compound on non-target organisms and the environment.
Conclusion:
This compound is a widely used herbicide that has been extensively studied for its herbicidal properties. Its mechanism of action involves the inhibition of carotenoid biosynthesis, which results in the accumulation of phytoene and the eventual death of the plant. This compound has low toxicity to mammals, birds, and aquatic organisms, but can be toxic to some non-target plants. Future research on this compound should focus on developing new formulations, studying its potential as an antifungal agent, and assessing its effects on non-target organisms and the environment.
合成法
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide can be synthesized by reacting 2,2-dichlorocyclopropanecarboxylic acid with 5-chloro-2-pyridinylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with phenyl isocyanate to form this compound.
科学的研究の応用
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide has been extensively studied for its herbicidal properties. It is used to control weeds in various crops such as corn, soybeans, and potatoes. This compound has also been used to control weeds in non-crop areas such as golf courses, parks, and residential lawns. In addition to its herbicidal properties, this compound has been studied for its potential as an antifungal agent.
特性
IUPAC Name |
2,2-dichloro-N-(5-chloropyridin-2-yl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2O/c16-11-6-7-12(19-8-11)20-13(21)14(9-15(14,17)18)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWHHIYJBRDEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl [4-(4-methylphenoxy)butyl]malonate](/img/structure/B5126235.png)
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-(3-chlorophenoxy)propanamide](/img/structure/B5126239.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126245.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5126254.png)
![N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea](/img/structure/B5126269.png)
![4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one](/img/structure/B5126278.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B5126280.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126289.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(sec-butyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5126300.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5126338.png)

![N-[4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B5126346.png)